
2-(2,3-dihydro-1H-inden-1-ylamino)-1-(4-fluorophenyl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,3-dihydro-1H-inden-1-ylamino)-1-(4-fluorophenyl)ethanol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as 'DBH' and is primarily used for its ability to modulate the activity of dopamine beta-hydroxylase (DBH), an enzyme that plays a crucial role in the synthesis of norepinephrine.
作用机制
2-(2,3-dihydro-1H-inden-1-ylamino)-1-(4-fluorophenyl)ethanol acts as an inhibitor of dopamine beta-hydroxylase, an enzyme that converts dopamine to norepinephrine. By inhibiting the activity of 2-(2,3-dihydro-1H-inden-1-ylamino)-1-(4-fluorophenyl)ethanol, 2-(2,3-dihydro-1H-inden-1-ylamino)-1-(4-fluorophenyl)ethanol can modulate the levels of norepinephrine in the brain, leading to potential therapeutic effects in the treatment of various disorders.
Biochemical and Physiological Effects:
2-(2,3-dihydro-1H-inden-1-ylamino)-1-(4-fluorophenyl)ethanol has been shown to modulate the levels of norepinephrine in the brain, leading to potential therapeutic effects in the treatment of various disorders. 2-(2,3-dihydro-1H-inden-1-ylamino)-1-(4-fluorophenyl)ethanol inhibitors have been shown to have anxiolytic and antidepressant effects, as well as potential applications in the treatment of ADHD.
实验室实验的优点和局限性
2-(2,3-dihydro-1H-inden-1-ylamino)-1-(4-fluorophenyl)ethanol has several advantages for use in lab experiments, including its ability to modulate the activity of 2-(2,3-dihydro-1H-inden-1-ylamino)-1-(4-fluorophenyl)ethanol and norepinephrine synthesis. However, 2-(2,3-dihydro-1H-inden-1-ylamino)-1-(4-fluorophenyl)ethanol has several limitations, including its potential toxicity and the need for specialized equipment and expertise for synthesis and handling.
未来方向
There are several potential future directions for research on 2-(2,3-dihydro-1H-inden-1-ylamino)-1-(4-fluorophenyl)ethanol, including the development of new 2-(2,3-dihydro-1H-inden-1-ylamino)-1-(4-fluorophenyl)ethanol inhibitors with improved potency and selectivity, the study of 2-(2,3-dihydro-1H-inden-1-ylamino)-1-(4-fluorophenyl)ethanol inhibitors in animal models of depression and anxiety, and the exploration of potential applications of 2-(2,3-dihydro-1H-inden-1-ylamino)-1-(4-fluorophenyl)ethanol inhibitors in the treatment of other disorders such as PTSD and addiction. Additionally, the development of new methods for synthesizing 2-(2,3-dihydro-1H-inden-1-ylamino)-1-(4-fluorophenyl)ethanol and other related compounds could lead to improved access to these compounds for research purposes.
合成方法
The synthesis of 2-(2,3-dihydro-1H-inden-1-ylamino)-1-(4-fluorophenyl)ethanol involves a multistep process that requires the use of several reagents and solvents. The most common method for synthesizing 2-(2,3-dihydro-1H-inden-1-ylamino)-1-(4-fluorophenyl)ethanol involves the reaction of 1-(4-fluorophenyl)ethanol with 2,3-dihydroindene in the presence of a catalyst such as palladium on carbon. The resulting product is then purified using various techniques such as chromatography and recrystallization.
科学研究应用
2-(2,3-dihydro-1H-inden-1-ylamino)-1-(4-fluorophenyl)ethanol has been extensively studied for its potential applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. One of the primary applications of 2-(2,3-dihydro-1H-inden-1-ylamino)-1-(4-fluorophenyl)ethanol is in the study of norepinephrine synthesis and release. 2-(2,3-dihydro-1H-inden-1-ylamino)-1-(4-fluorophenyl)ethanol inhibitors have been shown to modulate the activity of norepinephrine, leading to potential therapeutic applications in the treatment of various disorders such as depression, anxiety, and attention deficit hyperactivity disorder (ADHD).
属性
IUPAC Name |
2-(2,3-dihydro-1H-inden-1-ylamino)-1-(4-fluorophenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO/c18-14-8-5-13(6-9-14)17(20)11-19-16-10-7-12-3-1-2-4-15(12)16/h1-6,8-9,16-17,19-20H,7,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEQCVEUGEZFCSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1NCC(C3=CC=C(C=C3)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(2-chloro-6-fluorophenyl)methyl]-N-methylmethanesulfonamide](/img/structure/B7567636.png)
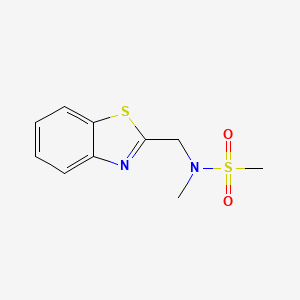

![[6-(Ethylamino)pyridin-3-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7567639.png)
![N-[(3-fluoro-4-methoxyphenyl)methyl]-N-methylmethanesulfonamide](/img/structure/B7567644.png)
![2-[Propyl-[3-(trifluoromethyl)phenyl]sulfonylamino]acetic acid](/img/structure/B7567655.png)
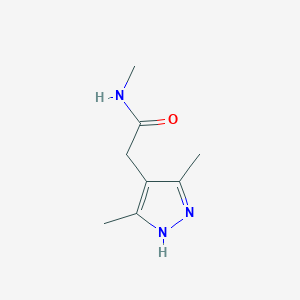
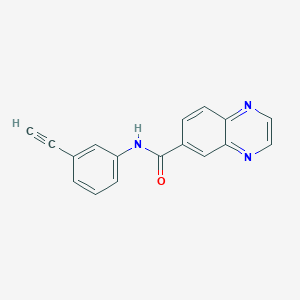
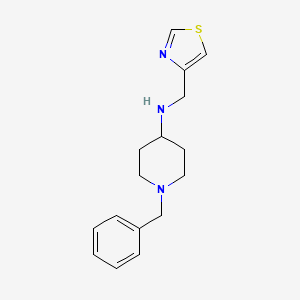

![5-[(4-Chlorophenyl)methyl-methylcarbamoyl]pyridine-2-carboxylic acid](/img/structure/B7567689.png)
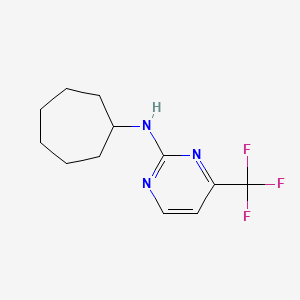
![N-[2-(N-methylanilino)ethyl]butanamide](/img/structure/B7567714.png)
![1-[4-(Pyridin-2-ylmethyl)piperazin-1-yl]propan-1-one](/img/structure/B7567718.png)